Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H13NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a prop-2-yn-1-yl group attached to the nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of methyl pyrrolidine-3-carboxylate with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The pyrrolidine ring provides a stable framework that can interact with biological molecules, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: This compound features an indole ring instead of a pyrrolidine ring and is used in similar synthetic applications.
Tetrazolopyrrolidine-1,2,3-triazole analogues: These compounds have a tetrazole ring and exhibit potent biological activities.
Uniqueness
Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific combination of a pyrrolidine ring and a prop-2-yn-1-yl group. This structure allows for versatile reactivity and the potential for diverse applications in various fields of research.
Properties
IUPAC Name |
methyl 3-prop-2-ynylpyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-3-4-9(8(11)12-2)5-6-10-7-9;/h1,10H,4-7H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFXNRGCIFCFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)CC#C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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